2-(2-Methoxyethoxy)ethyl acrylate

Vue d'ensemble

Description

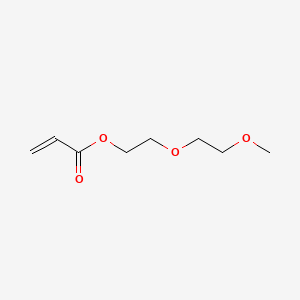

2-(2-Methoxyethoxy)ethyl acrylate is a chemical compound with the molecular formula C10H18O5. It is a colorless to light yellow liquid, known for its use in various industrial and scientific applications. This compound is particularly valued for its role in the synthesis of polymers and its potential in pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Methoxyethoxy)ethyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-(2-methoxyethoxy)ethanol.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to hydrolyze the ester group.

Major Products Formed:

Polymerization: Poly(this compound)

Hydrolysis: Acrylic acid and 2-(2-methoxyethoxy)ethanol

Applications De Recherche Scientifique

Coatings and Adhesives

TEGMEA is widely used in the formulation of paints and coatings due to its excellent adhesion properties. Its acrylate functionality allows for effective polymerization, leading to films with high durability and flexibility.

- Coatings : The presence of ether linkages contributes to improved hydrophilicity, making it suitable for water-based coatings that require good wetting properties.

- Adhesives : TEGMEA is employed in adhesive formulations, enhancing bond strength and flexibility, which is critical for applications requiring dynamic movement.

| Application Type | Properties | Benefits |

|---|---|---|

| Coatings | Good adhesion, flexibility | Durable films, water resistance |

| Adhesives | High bond strength | Flexibility under stress |

Polymer Synthesis

TEGMEA serves as a monomer in the synthesis of various polymers through free radical polymerization. The resulting polymers can exhibit diverse properties based on the choice of co-monomers.

- Polymer Variants : The polymerization of TEGMEA can yield materials suitable for specialty applications, including biomedical uses due to potential biocompatibility.

- Block Copolymers : Research has demonstrated the successful synthesis of block copolymers incorporating TEGMEA, such as polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate), which exhibit unique mechanical properties.

Biomedical Applications

While further research is needed to fully establish its biocompatibility, preliminary studies suggest that TEGMEA could be utilized in biomedical fields. Its hydrophilic nature may enhance interactions with biological systems.

- Drug Delivery Systems : The potential for TEGMEA-based polymers to form hydrogels suggests applications in controlled drug release systems.

- Tissue Engineering : Due to its flexibility and compatibility, TEGMEA could be explored in scaffolding materials for tissue engineering.

Synthesis and Characterization of Block Copolymers

A study examined the synthesis of polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) using controlled radical polymerization techniques. The results indicated that the mechanical properties of these block copolymers could be tuned by adjusting the ratios of the monomers used.

| Sample Number | n (S), mmol | n (DMEEMA), mmol | Mn (SEC) | Đ |

|---|---|---|---|---|

| A1 | 104.4 | 18.9 | 18.8 | 1.05 |

| A2 | 51 | 15 | 14 | 1.15 |

This study highlights the versatility of TEGMEA in creating functional materials with tailored properties suitable for specific applications .

Controlled Separation of Organoiodine Compounds

Another research effort focused on using poly(2-methoxyethyl acrylate)-analogue microspheres for selective adsorption/desorption of organoiodine compounds. This application demonstrates the potential for TEGMEA-derived materials in environmental remediation and chemical separation technologies .

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. In drug delivery systems, the polymerized form can encapsulate active pharmaceutical ingredients, allowing for controlled release. The molecular targets and pathways involved depend on the specific application, such as interaction with biological tissues in medical applications or surface adhesion in industrial uses .

Comparaison Avec Des Composés Similaires

- 2-Methoxyethyl acrylate

- 2-(2-Methoxyethoxy)ethanol

- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

Comparison: 2-(2-Methoxyethoxy)ethyl acrylate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced flexibility and chemical resistance. Compared to 2-Methoxyethyl acrylate, it offers better performance in applications requiring higher molecular weight and longer ethoxy chains. Its ability to form hydrogels makes it particularly valuable in biomedical applications .

Activité Biologique

2-(2-Methoxyethoxy)ethyl acrylate (MEOA) is a compound that has garnered interest in various fields, particularly in polymer science and biomedical applications. This article reviews the biological activity of MEOA, focusing on its mechanisms, effects on cellular processes, and potential applications based on recent research findings.

- Molecular Formula : C₈H₁₈O₃

- Molecular Weight : 174.23 g/mol

- Structure : MEOA contains a methoxyethoxy group attached to an acrylate moiety, which contributes to its reactivity and solubility characteristics.

The biological activity of MEOA is primarily attributed to its ability to undergo polymerization, forming hydrogels and other materials that exhibit unique biochemical properties.

Polymerization and Hydrogel Formation

MEOA is often used in the synthesis of thermo-responsive hydrogels. These hydrogels can swell or shrink in response to temperature changes, making them suitable for drug delivery systems. The swelling behavior is influenced by:

- Crosslinker Type : Different crosslinkers (e.g., conventional vs. non-conventional) affect the mechanical and swelling properties of the hydrogels.

- Polymer Composition : Copolymerization with other monomers can enhance biocompatibility and reduce cytotoxicity .

Cellular Effects

Research indicates that MEOA-based hydrogels demonstrate low cytotoxicity and high biocompatibility, making them ideal for biomedical applications. They have shown promise in:

- Drug Delivery : The ability to control drug release rates through swelling behavior allows for sustained therapeutic effects.

- Tissue Engineering : MEOA hydrogels can support cell growth and differentiation, providing a scaffold for tissue regeneration .

In Vitro Studies

Studies have demonstrated that MEOA can influence cell signaling pathways and gene expression. For instance, it has been observed that:

- MEOA-modified surfaces enhance cell adhesion and proliferation.

- The compound's interaction with cellular membranes affects the transport of therapeutic agents into cells .

Thermo-responsive Hydrogels

One notable study focused on the synthesis of poly(MEOA) hydrogels. Researchers varied the crosslinking density to modulate the equilibrium swelling and volume transition temperature (VTT). The results indicated:

- Increased crosslinking led to reduced swelling capacity but enhanced mechanical stability.

- Hydrogels exhibited significant changes in volume at physiological temperatures, indicating potential for controlled drug release .

Impact on Photosynthetic Organisms

Another application explored the use of MEOA in photo-selective films designed to enhance plant growth by altering light spectra. These films were shown to improve photosynthetic efficiency by optimizing light absorption .

Research Findings Summary Table

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-8(9)12-7-6-11-5-4-10-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMXJTJBSWOCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65744-44-7 | |

| Record name | 2-Propenoic acid, 2-(2-methoxyethoxy)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65744-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50223505 | |

| Record name | 2-(2-Methoxyethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7328-18-9 | |

| Record name | 2-(2-Methoxyethoxy)ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethoxy)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7328-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyethoxy)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.